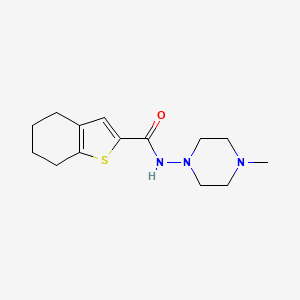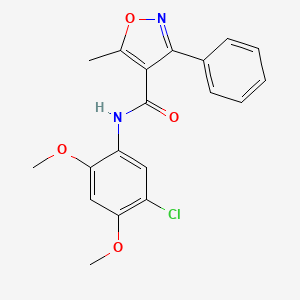![molecular formula C16H19NO3S B3597458 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B3597458.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
説明
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a synthetic compound with a molecular formula of C12H17NO3 . It is also known by other names such as Acetamide, N-(3,4-dimethoxyphenethyl)-; N-(3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine .
Synthesis Analysis
The synthesis of a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea, involves reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine.Molecular Structure Analysis
The molecular weight of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is 223.2683 . The 3D structure of the compound can be viewed using specific software .Physical and Chemical Properties Analysis
The molecular formula of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is C12H17NO3 and its molecular weight is 223.2683 .作用機序
Mode of Action
The mode of action of CHEMBL1417786 is currently unknown . Understanding the mode of action involves studying the compound’s interaction with its targets and any resulting changes, which requires extensive biochemical and pharmacological research.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Identifying the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.
生化学分析
Biochemical Properties
CHEMBL1417786 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), where CHEMBL1417786 acts as an inhibitor with an IC50 value of 860 nM This inhibition affects the NAD+ biosynthesis pathway, which is crucial for cellular metabolism and energy production
Cellular Effects
CHEMBL1417786 has been shown to influence various types of cells and cellular processes. By inhibiting NAMPT, CHEMBL1417786 reduces the levels of NAD+, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the energy balance and metabolic processes . Furthermore, CHEMBL1417786 may affect cell proliferation, differentiation, and survival, making it a potential candidate for cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of CHEMBL1417786 involves its binding interactions with NAMPT, leading to enzyme inhibition and subsequent reduction in NAD+ levels . This reduction in NAD+ affects various cellular processes, including DNA repair, gene expression, and metabolic pathways. The inhibition of NAMPT by CHEMBL1417786 also triggers a cascade of events that result in cell cycle arrest and apoptosis in cancer cells. Additionally, CHEMBL1417786 may interact with other biomolecules, contributing to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL1417786 can change over time due to its stability and degradation. Studies have shown that CHEMBL1417786 remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to CHEMBL1417786 may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed, including sustained inhibition of NAMPT and persistent alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of CHEMBL1417786 vary with different dosages in animal models. At lower doses, CHEMBL1417786 effectively inhibits NAMPT and reduces NAD+ levels without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
CHEMBL1417786 is involved in the NAD+ biosynthesis pathway by inhibiting NAMPT This inhibition disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to reduced NAD+ levels The decrease in NAD+ affects various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation
Transport and Distribution
The transport and distribution of CHEMBL1417786 within cells and tissues are influenced by its interactions with transporters and binding proteins. CHEMBL1417786 may be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, CHEMBL1417786 can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions play a crucial role in determining the efficacy and specificity of CHEMBL1417786 in various cellular contexts.
Subcellular Localization
The subcellular localization of CHEMBL1417786 is essential for its activity and function. CHEMBL1417786 may be directed to specific cellular compartments, such as the nucleus, mitochondria, or cytoplasm, through targeting signals or post-translational modifications . The localization of CHEMBL1417786 within these compartments can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of CHEMBL1417786 is crucial for optimizing its therapeutic potential and minimizing off-target effects.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-4-7-15(21-11)16(18)17-9-8-12-5-6-13(19-2)14(10-12)20-3/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCOUEWCCGNMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3597382.png)
![6-BROMO-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B3597389.png)

![2-methyl-N-[4-(methylsulfamoyl)phenyl]furan-3-carboxamide](/img/structure/B3597412.png)



![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3597444.png)
![5-METHYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3597445.png)
![Dimethyl 2-[(4-aminobenzoyl)amino]pentanedioate](/img/structure/B3597459.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3597460.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3597465.png)

